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Compound of Interest

Compound Name: Win 47338

Cat. No.: B130312 Get Quote

WIN 35,428 (also known as β-CFT) is a phenyltropane-based dopamine reuptake inhibitor

(DRI) that is structurally related to cocaine. It is a stimulant drug used in scientific research to

study the dopamine transporter (DAT).

Quantitative Data Comparison
Parameter WIN 35,428 Cocaine Reference

Potency (Dopamine

Transporter Binding

Affinity, Ki in nM)

~3.2 ~200-300 [1][2]

Potency (Self-

Administration Satiety

Threshold in µmol/kg)

0.87 6.10 [3]

Duration of Action

(Elimination Half-life in

rats, min)

69.4 11.1 [3]

Relative Potency to

Cocaine
3-10x more potent 1x [4]

Relative Duration of

Action to Cocaine
~7x longer 1x [4]
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Experimental Protocols
In Vivo Binding Competition Assay (adapted from[5])

Objective: To determine the in vivo occupancy of dopamine transporter sites by a test

compound (e.g., cocaine, mazindol) by measuring the displacement of a radiolabeled ligand

(e.g., [3H]WIN 35,428).

Animal Model: Male Swiss-Webster mice.

Procedure:

Mice are injected intravenously (i.v.) with the test compound (e.g., cocaine at 0.5 mg/kg).

At various time points after the test compound injection (e.g., 1, 5, 15, 30, and 60

minutes), mice are injected i.v. with [3H]WIN 35,428 (0.5 µCi).

A set of control mice receives only [3H]WIN 35,428.

15 minutes after the [3H]WIN 35,428 injection, mice are euthanized, and the striatum and

cerebellum are dissected.

Tissue samples are solubilized, and radioactivity is determined by liquid scintillation

counting.

Specific binding is calculated as the difference between the radioactivity in the striatum

(rich in DAT) and the cerebellum (low in DAT).

The percentage of receptor occupancy by the test compound at each time point is

calculated by comparing the specific binding in the test group to the control group.

Self-Administration Paradigm (adapted from[3])

Objective: To assess the reinforcing properties of a drug by allowing an animal to self-

administer it.

Animal Model: Male Wistar rats with indwelling intravenous catheters.
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Apparatus: Operant conditioning chambers equipped with two levers.

Procedure:

Rats are trained to press a lever for an intravenous infusion of the drug (e.g., cocaine or

WIN 35,428). The other lever is inactive.

Once a stable pattern of self-administration is established, the dose of the drug can be

varied across sessions.

The rate of responding and the amount of drug self-administered are recorded.

The inter-injection interval (the time between infusions) is measured as an indicator of the

drug's duration of action and potency.
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Caption: Mechanism of action of WIN 35,428 and cocaine.

Comparison Guide 2: Win 64338 (Bradykinin B2
Receptor Antagonist)
Win 64338 is a non-peptide, competitive antagonist of the bradykinin B2 receptor. It is used in

research to investigate the role of the bradykinin system in various physiological and

pathological processes.
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Quantitative Data Comparison
Parameter Win 64338 HOE 140 (Icatibant) Reference

Binding Affinity (Ki at

human B2 receptor,

nM)

64 ~0.5-1 [6]

Functional

Antagonism (pA2 in

guinea pig ileum)

8.2 ~9-10 [6]

Receptor Selectivity
Selective for B2 over

B1
Selective for B2 [6]

Note: HOE 140 (Icatibant) is a well-characterized peptide-based B2 receptor antagonist

included for comparison.

Experimental Protocols
Radioligand Binding Assay (adapted from[6])

Objective: To determine the binding affinity of a compound to the bradykinin B2 receptor.

Preparation: Membranes from cells expressing the human bradykinin B2 receptor (e.g., IMR-

90 cells).

Radioligand: [3H]-bradykinin.

Procedure:

Cell membranes are incubated with a fixed concentration of [3H]-bradykinin and varying

concentrations of the test compound (Win 64338).

The incubation is carried out at a specific temperature and for a set duration to reach

equilibrium.

The reaction is terminated by rapid filtration through glass fiber filters to separate bound

from free radioligand.
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The radioactivity retained on the filters is measured by liquid scintillation counting.

Non-specific binding is determined in the presence of a high concentration of unlabeled

bradykinin.

The concentration of the test compound that inhibits 50% of the specific binding of the

radioligand (IC50) is determined.

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff

equation.

Guinea Pig Ileum Contractility Assay (adapted from[6])

Objective: To assess the functional antagonist activity of a compound on bradykinin-induced

smooth muscle contraction.

Tissue Preparation: A segment of the guinea pig ileum is suspended in an organ bath

containing a physiological salt solution, maintained at 37°C, and gassed with 95% O2/5%

CO2.

Procedure:

The tissue is allowed to equilibrate under a resting tension.

Cumulative concentration-response curves to bradykinin are obtained by adding

increasing concentrations of bradykinin to the organ bath and recording the resulting

contractions.

The tissue is then washed, and after a recovery period, it is incubated with a fixed

concentration of the antagonist (Win 64338) for a specific duration.

A second cumulative concentration-response curve to bradykinin is then generated in the

presence of the antagonist.

The degree of rightward shift of the concentration-response curve in the presence of the

antagonist is used to calculate the pA2 value, which is a measure of the antagonist's

potency.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC43854/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathway & Experimental Workflow
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Caption: Bradykinin B2 receptor signaling and antagonism by Win 64338.

Comparison Guide 3: Antiviral "Win" Compounds
(Picornavirus Entry Inhibitors)
Several "Win" compounds, such as Win 52035, WIN 51711, and WIN 54954, are known for

their antiviral activity against picornaviruses, which include rhinoviruses (common cold) and

enteroviruses. These compounds are capsid-binding agents that prevent the uncoating of the

viral RNA, thereby inhibiting viral replication.
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Compound Virus Assay
Potency (MIC
or EC90 in
µg/ml)

Reference

WIN 51711 9 Enteroviruses
Plaque

Reduction
0.004 - 0.17 [7]

WIN 51711 33 Rhinoviruses
Plaque

Reduction
0.004 - 6.2 [7]

WIN 54954
Coxsackievirus

B2

Plaque

Reduction (Vero

cells)

0.197 (EC90) [8]

WIN 54954
Coxsackievirus

B2

Virus Yield

Reduction

(Myocardial

Fibroblasts)

>99% reduction

at 0.025
[8]

Experimental Protocols
Plaque Reduction Assay (adapted from[7])

Objective: To determine the concentration of an antiviral compound that inhibits the formation

of viral plaques by a certain percentage (e.g., 50% or 90%).

Cell Line: A susceptible cell line (e.g., HeLa or Vero cells).

Procedure:

Confluent monolayers of cells in culture plates are infected with a known amount of virus

(e.g., 100 plaque-forming units).

After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a

semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the

antiviral compound.

The plates are incubated for a period sufficient for plaques (zones of cell death) to

develop.
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The cells are then fixed and stained (e.g., with crystal violet) to visualize and count the

plaques.

The concentration of the compound that reduces the number of plaques by a specific

percentage compared to the virus control (no compound) is determined.

Experimental Workflow
Caption: Experimental workflow for picornavirus replication and inhibition by "Win" compounds.

Comparison Guide 4: Winrevair (sotatercept) -
Activin Signaling Inhibitor
Winrevair (sotatercept) is a novel, first-in-class therapeutic for pulmonary arterial hypertension

(PAH). It is a recombinant fusion protein that acts as a ligand trap for members of the TGF-β

superfamily, thereby restoring the balance between pro- and anti-proliferative signaling

pathways in the pulmonary vasculature.

Quantitative Data Comparison
Parameter Placebo

Winrevair
(sotatercept)

Reference

Change in Pulmonary

Vascular Resistance

(PVR) from baseline

(dyn·s/cm5)

-16 -235 [9]

Change in 6-Minute

Walk Distance from

baseline (meters)

+15 +41 [9]

Reduction in risk of

clinical worsening

events

- 84% reduction [9]

Data from the STELLAR Phase 3 Trial.
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Experimental Protocols
Phase 3 Clinical Trial Design (STELLAR Trial, adapted from[9])

Objective: To evaluate the efficacy and safety of sotatercept in patients with PAH.

Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.

Patient Population: Adults with WHO Group 1 PAH on stable background therapy.

Intervention: Patients were randomized to receive subcutaneous injections of sotatercept or

placebo every 3 weeks. The starting dose was 0.3 mg/kg, with a target dose of 0.7 mg/kg.

Primary Endpoint: Change from baseline at week 24 in the 6-minute walk distance.

Secondary Endpoints: Change in PVR, N-terminal pro-B-type natriuretic peptide (NT-

proBNP) levels, time to clinical worsening, and improvement in WHO functional class.

Data Analysis: Efficacy and safety data were analyzed to compare the sotatercept and

placebo groups.

Signaling Pathway
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Caption: Mechanism of action of Winrevair (sotatercept) in PAH.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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